molecular formula C13H10N2O B15255466 2-(pyridin-4-yl)-1H-indol-3-ol CAS No. 1258640-54-8

2-(pyridin-4-yl)-1H-indol-3-ol

Cat. No.: B15255466
CAS No.: 1258640-54-8
M. Wt: 210.23 g/mol
InChI Key: NTAKRIIQRZZJMK-UHFFFAOYSA-N
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Description

2-(pyridin-4-yl)-1H-indol-3-ol is a heterocyclic compound that features both pyridine and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-4-yl)-1H-indol-3-ol typically involves multi-step organic reactions. One common method includes the condensation of pyridine derivatives with indole precursors under specific conditions. For instance, the reaction of 2-cyano-3-(pyridin-4-yl)acrylonitrile with indole in the presence of a base can yield the desired compound . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-4-yl)-1H-indol-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 4-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridine N-oxide derivatives, while reduction can yield fully saturated indole derivatives.

Scientific Research Applications

2-(pyridin-4-yl)-1H-indol-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(pyridin-4-yl)-1H-indol-3-ol involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(pyridin-4-yl)-1H-indol-3-ol is unique due to its dual presence of pyridine and indole rings, which confer distinct chemical reactivity and biological activity. This duality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.

Properties

CAS No.

1258640-54-8

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

2-pyridin-4-yl-1H-indol-3-ol

InChI

InChI=1S/C13H10N2O/c16-13-10-3-1-2-4-11(10)15-12(13)9-5-7-14-8-6-9/h1-8,15-16H

InChI Key

NTAKRIIQRZZJMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=NC=C3)O

Origin of Product

United States

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